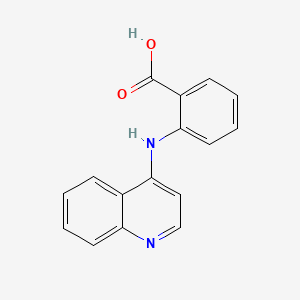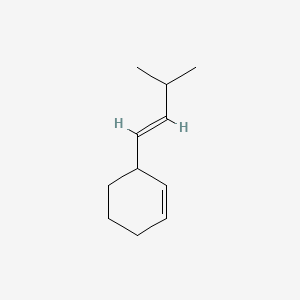
Cyclohexene, 3-(3-methyl-1-butenyl)-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexene, 3-(3-methyl-1-butenyl)-, (E)- is an organic compound with the molecular formula C11H18 It is a derivative of cyclohexene, featuring a 3-methyl-1-butenyl substituent at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 3-(3-methyl-1-butenyl)-, (E)- typically involves the reaction of cyclohexene with 3-methyl-1-butenyl halides under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or toluene at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Cyclohexene, 3-(3-methyl-1-butenyl)-, (E)- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and reactant concentrations. The use of continuous flow reactors enhances the efficiency and yield of the production process, making it suitable for large-scale manufacturing.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexene, 3-(3-methyl-1-butenyl)-, (E)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or alcohols.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the 3-methyl-1-butenyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Sodium hydroxide in an organic solvent like dichloromethane.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Cyclohexene, 3-(3-methyl-1-butenyl)-, (E)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclohexene, 3-(3-methyl-1-butenyl)-, (E)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexene, 3-methyl-: A similar compound with a methyl group at the third position.
3-Methyl-3-cyclohexen-1-one: A compound with a similar structure but with a ketone functional group.
Uniqueness
Cyclohexene, 3-(3-methyl-1-butenyl)-, (E)- is unique due to its specific substituent at the third position, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
56030-49-0 |
|---|---|
Fórmula molecular |
C11H18 |
Peso molecular |
150.26 g/mol |
Nombre IUPAC |
3-[(E)-3-methylbut-1-enyl]cyclohexene |
InChI |
InChI=1S/C11H18/c1-10(2)8-9-11-6-4-3-5-7-11/h4,6,8-11H,3,5,7H2,1-2H3/b9-8+ |
Clave InChI |
XWVWXPKJWOGGIG-CMDGGOBGSA-N |
SMILES isomérico |
CC(C)/C=C/C1CCCC=C1 |
SMILES canónico |
CC(C)C=CC1CCCC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


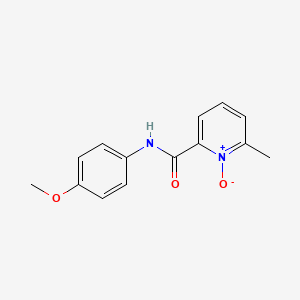
![2,4-Diamino-6-[2-naphthylacetamido]quinazoline](/img/structure/B14646302.png)
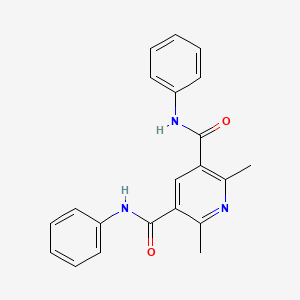
![Silane, trimethyl[(1-methyleneheptyl)oxy]-](/img/structure/B14646316.png)
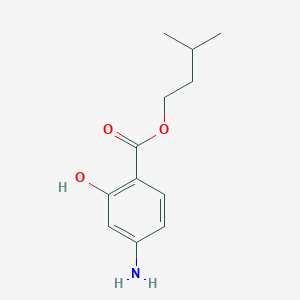
![4-Amino-2-hydroxy-6-[2-naphthylthio]quinazoline](/img/structure/B14646323.png)
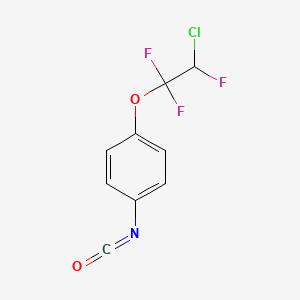
![2,5,8,11-Tetraoxa-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14646336.png)
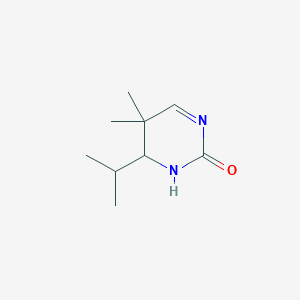
![4-{1,2-Bis[bis(carboxymethyl)amino]ethyl}benzene-1-diazonium chloride](/img/structure/B14646343.png)
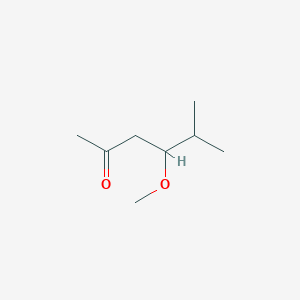
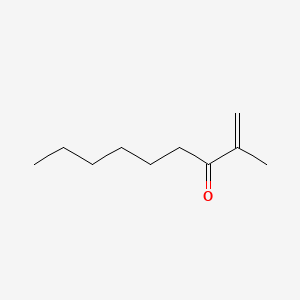
![Bicyclo[4.1.0]heptane, 7-methylene-](/img/structure/B14646353.png)
